7-Ethyl-1,8-naphthyridin-2-amine
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Overview
Description
7-Ethyl-1,8-naphthyridin-2-amine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties . This compound, characterized by its unique structure, has garnered interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 7-Ethyl-1,8-naphthyridin-2-amine, can be achieved through several methods:
Multicomponent Reactions (MCR): This method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA).
Friedländer Approach: This involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions.
Metal-Catalyzed Synthesis: Utilizing metal catalysts such as palladium or iridium to facilitate the formation of the naphthyridine core.
Industrial Production Methods: Industrial production often employs scalable methods like the Friedländer approach due to its efficiency and cost-effectiveness. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines .
Scientific Research Applications
7-Ethyl-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Ethyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,7-Naphthyridin-8-amine: Another naphthyridine derivative with similar biological activities.
Gemifloxacin: A fluoroquinolone antibiotic containing a naphthyridine core, used to treat bacterial infections.
Uniqueness: 7-Ethyl-1,8-naphthyridin-2-amine stands out due to its unique ethyl substitution at the 7th position, which may enhance its biological activity and specificity compared to other naphthyridine derivatives .
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
7-ethyl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C10H11N3/c1-2-8-5-3-7-4-6-9(11)13-10(7)12-8/h3-6H,2H2,1H3,(H2,11,12,13) |
InChI Key |
RVVDLPZNYWAUCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C1)C=CC(=N2)N |
Origin of Product |
United States |
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